molecular formula C13H17N B13205454 7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B13205454
M. Wt: 187.28 g/mol
InChI Key: NENXLWVNVFSBCW-UHFFFAOYSA-N
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Description

7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopentane ring fused to an indole moiety, with a methyl group attached at the 7’ position. The spirocyclic framework is significant in medicinal chemistry due to its potential biological activities and structural diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the construction of the indole ring followed by the formation of the spirocyclic structure. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent cyclization reactions can then be employed to introduce the spirocyclic framework.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. Advanced catalytic systems and green chemistry principles are often applied to minimize environmental impact and improve scalability .

Chemical Reactions Analysis

Types of Reactions

7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and selectivity are crucial for understanding its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7’-Methyl-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is unique due to its specific substitution pattern and the presence of a methyl group at the 7’ position. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other spirocyclic compounds .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

7-methylspiro[1,2-dihydroindole-3,1'-cyclopentane]

InChI

InChI=1S/C13H17N/c1-10-5-4-6-11-12(10)14-9-13(11)7-2-3-8-13/h4-6,14H,2-3,7-9H2,1H3

InChI Key

NENXLWVNVFSBCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3(CCCC3)CN2

Origin of Product

United States

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